4-cyano-9-fluorenone
Overview
Description
4-Cyano-9-fluorenone: is an organic compound with the molecular formula C14H7NO . It is a derivative of fluorenone, characterized by the presence of a cyano group at the 4-position. This compound is known for its yellow crystalline appearance and has a melting point of approximately 244°C .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Cyano-9-fluorenone can be synthesized through various methods. One common approach involves the oxidation of 4-cyano-9-fluorenol using oxidizing agents such as sodium hypochlorite in an acidic environment . Another method includes the reaction of 9-fluorenone with cyanogen bromide in the presence of a base .
Industrial Production Methods: Industrial production of this compound typically involves the oxidation of fluorene derivatives. The process includes the use of industrial fluorene, benzene series solvents, sodium hydroxide, and quaternary ammonium salts. The mixture is stirred at elevated temperatures and subjected to air oxidation, followed by crystallization and purification steps .
Chemical Reactions Analysis
Types of Reactions: 4-Cyano-9-fluorenone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form fluorenone derivatives.
Reduction: Reduction reactions can convert it back to 4-cyano-9-fluorenol.
Substitution: The cyano group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Sodium hypochlorite in an acidic environment.
Reduction: Common reducing agents such as lithium aluminum hydride.
Substitution: Nucleophiles like amines or alcohols under basic conditions.
Major Products:
Oxidation: Fluorenone derivatives.
Reduction: 4-Cyano-9-fluorenol.
Substitution: Various substituted fluorenone derivatives depending on the nucleophile used.
Scientific Research Applications
4-Cyano-9-fluorenone has diverse applications in scientific research:
Biology: It serves as a fluorescent probe for detecting biological molecules and studying cellular processes.
Medicine: Research explores its potential as a therapeutic agent due to its biological activity.
Industry: It is used in the production of pharmaceuticals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-cyano-9-fluorenone involves its interaction with molecular targets through π–π interactions and hydrogen bonding. These interactions facilitate various chemical reactions, such as hydrogen atom transfer processes, which are crucial for its reactivity and biological activity .
Comparison with Similar Compounds
9-Fluorenone: Lacks the cyano group, making it less reactive in certain substitution reactions.
4-Methylfluorene: Contains a methyl group instead of a cyano group, affecting its chemical properties and reactivity.
4-Cyanofluorene: Similar structure but lacks the ketone group, influencing its chemical behavior
Uniqueness: 4-Cyano-9-fluorenone’s unique combination of a cyano group and a ketone group at specific positions makes it highly versatile in chemical reactions and valuable in various research applications.
Properties
IUPAC Name |
9-oxofluorene-4-carbonitrile | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7NO/c15-8-9-4-3-7-12-13(9)10-5-1-2-6-11(10)14(12)16/h1-7H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYZWHNSTYWQGPP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C=CC=C3C2=O)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60300073 | |
Record name | 9-oxofluorene-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60300073 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4269-20-9 | |
Record name | NSC134568 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=134568 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 9-oxofluorene-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60300073 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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